molecular formula C12H12N4OS2 B5506879 3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

Cat. No. B5506879
M. Wt: 292.4 g/mol
InChI Key: AKRUXZJUNOJHER-VGOFMYFVSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, compounds with complex structures similar to the one are synthesized through reactions involving hydrazide and halide components, leading to heterocyclic compounds with potential biological activity (Karrouchi et al., 2020).

Molecular Structure Analysis

Structural analysis, including X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and ESI-MS, is crucial for characterizing these compounds. Studies demonstrate the importance of confirming the (E)-configuration of hydrazonoic groups and the optimization of molecular structures in both gas and solution phases (Karrouchi et al., 2021).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their structural features, including the presence of multiple functional groups that can undergo various chemical reactions. For example, the synthesis of diheterocyclic compounds from precursors with carbohydrazide functionalities shows the versatility of these molecules in forming different heterocyclic systems (Liu et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of these compounds under different conditions. The solvation energy values and planarity of molecular structures significantly impact their physical properties and reactivities (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties, including stability in solution, reactivity patterns, and the potential for forming stable complexes with biological targets, are key to their application in various fields. Theoretical calculations, such as DFT, provide insights into the electronic structures and reactivities of these compounds. NBO and AIM studies support the stability and reactivity predictions for these molecules (Karrouchi et al., 2020).

Scientific Research Applications

Antiproliferative Agents

Research on novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, including those similar to the specified compound, has shown promising antiproliferative activity against human breast cancer cell lines. Such compounds, synthesized through heterocyclization reactions, exhibit potential as therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation. The study highlights the importance of molecular docking to assess the binding modes of these compounds with targets like carbonic anhydrase IX, a marker for certain cancer types (Bashandy et al., 2014).

Anticancer Evaluation

Another study explored the synthesis of novel hydrazone derivatives of a structurally related compound for anticancer evaluation. These compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy. The research emphasizes the critical role of structural design and synthesis in the discovery of new anticancer drugs (Terzioğlu & Gürsoy, 2003).

Antibacterial and Mosquito-Larvicidal Properties

Compounds with a similar structural framework have been synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some derivatives showed moderate activity against malaria vectors and bacterial species, suggesting their utility in developing new antimicrobial agents and insecticides. This research demonstrates the diverse biological activities that can be achieved by manipulating the chemical structure of such compounds (Castelino et al., 2014).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. The study indicates that these compounds can effectively protect steel surfaces from corrosion, making them valuable in industrial applications where metal preservation is critical. This application showcases the compound's potential beyond biomedical research, extending into materials science and engineering (Chaitra et al., 2016).

properties

IUPAC Name

3,4-dimethyl-N-[(E)-pyridin-3-ylmethylideneamino]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS2/c1-8-10(19-12(18)16(8)2)11(17)15-14-7-9-4-3-5-13-6-9/h3-7H,1-2H3,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRUXZJUNOJHER-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=S)N1C)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide

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